6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide
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Overview
Description
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide is a complex organic compound with significant importance in various scientific fields. It is a derivative of purine, a fundamental building block of nucleic acids, and has a unique structure that includes an amino group, a carboxamide group, and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of a purine derivative with a sugar moiety, followed by selective functionalization to introduce the amino and carboxamide groups. The reaction conditions often require controlled temperatures, specific catalysts, and protective groups to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and pH levels .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs. These products can have different properties and applications .
Scientific Research Applications
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for understanding nucleic acid interactions and enzyme functions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, such as:
- 6-amino-9H-purin-9-yl
- 2-hydroxymethyl tetrahydrofuran
- 2-chloro-6-amino-9-[(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine .
Uniqueness
What sets 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide apart is its specific combination of functional groups and stereochemistry, which confer unique properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H14N6O5 |
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Molecular Weight |
310.27 g/mol |
IUPAC Name |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide |
InChI |
InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)/t3-,5?,6+,11-/m1/s1 |
InChI Key |
VOZKJUKPKKPAEX-FMZNTINLSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=O)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N |
Origin of Product |
United States |
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